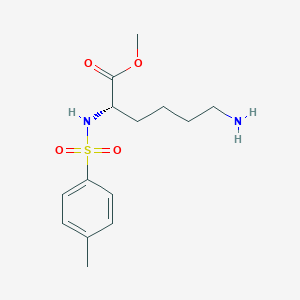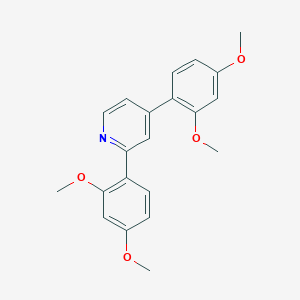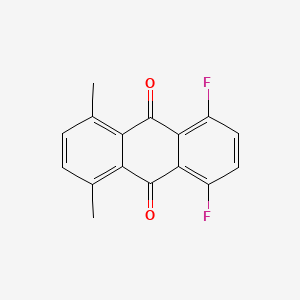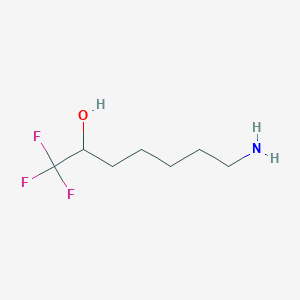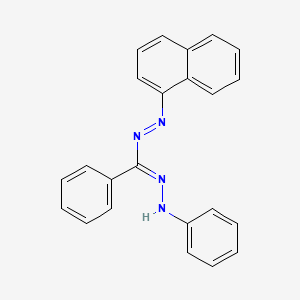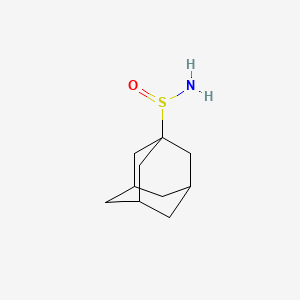
Adamantane-1-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane-1-sulfinamide is a derivative of adamantane, a highly symmetrical polycyclic cage molecule known for its unique structural and physicochemical properties. Adamantane compounds have been widely studied for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities
Vorbereitungsmethoden
The synthesis of Adamantane-1-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfinamide bond.
Analyse Chemischer Reaktionen
Adamantane-1-sulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonamides, while reduction can yield sulfenamides .
Wissenschaftliche Forschungsanwendungen
Adamantane-1-sulfinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structural properties make it valuable in drug discovery and development, particularly for targeting central nervous system disorders . Additionally, it is used in materials science for the development of novel materials with enhanced stability and performance .
Wirkmechanismus
The mechanism of action of Adamantane-1-sulfinamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to various therapeutic effects, such as antiviral or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Adamantane-1-sulfinamide can be compared to other similar compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share the common feature of having sulfur-nitrogen bonds, but they differ in their specific structures and reactivity . This compound is unique due to its adamantane scaffold, which provides enhanced stability and hydrophobicity compared to other sulfinamide derivatives . This uniqueness makes it particularly valuable in applications requiring high stability and specific molecular interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties, diverse reactivity, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and materials science. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms of action.
Eigenschaften
Molekularformel |
C10H17NOS |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
adamantane-1-sulfinamide |
InChI |
InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 |
InChI-Schlüssel |
KTBSFNUZIBDNCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)

![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)


![1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine](/img/structure/B13147827.png)
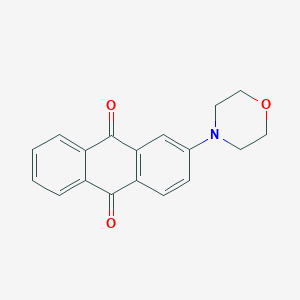
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
